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2-Ethyl-3-methylbutanal - 26254-92-2

2-Ethyl-3-methylbutanal

Catalog Number: EVT-313153
CAS Number: 26254-92-2
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Ethyl-3-methylbutanal, also known as 2-Ethylisovaleraldehyde, is an organic compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylbutanal consists of a carbon backbone with an aldehyde functional group. The IUPAC Standard InChI is InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 .

Physical And Chemical Properties Analysis

2-Ethyl-3-methylbutanal has a molecular weight of 114.1855 . More specific physical and chemical properties such as boiling point, density, and heat capacity would require more detailed resources .

3-Methylbutanal

  • Compound Description: 3-Methylbutanal, also known as isovaleraldehyde, is an aldehyde with a pungent, malty odor. It is a key aroma compound found in various foods, including chocolate, coffee, and cheese. [, , , , , ] It is often associated with Maillard reaction products. [, ] 3-Methylbutanal significantly contributes to the malty aroma in Raclette-type cheese. []

2-Methylbutanal

  • Compound Description: 2-Methylbutanal, also known as α-methylbutyraldehyde, possesses a malty aroma and is identified as a key odorant in cocoa powder and soy sauce. [, ]

2-Methylpropanal

  • Compound Description: 2-Methylpropanal, also known as isobutyraldehyde, contributes to the malty aroma profile of foods like Raclette-type cheese. [] It is also a significant odorant in peanut, hazelnut, and pumpkin seed oils. []

2-Ethyl-3,5-Dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic compound known for its potent, roasted, potato chip-like aroma. [, , , ] It is found in various roasted or fried foods, including chicory, beef flavoring, and French fries. [, , ]

2,3-Diethyl-5-methylpyrazine

  • Compound Description: 2,3-Diethyl-5-methylpyrazine is another pyrazine derivative known for its earthy, roasted aroma. It is a key odorant in peanut, hazelnut, and pumpkin seed oils. [] It is also found in French fries, contributing to their characteristic aroma. []
  • Compound Description: Dimethyl trisulfide is a sulfur-containing compound with a strong, pungent odor often described as cooked cabbage-like. It is a significant contributor to the aroma of various foods, including roasted chicory, beef flavoring, and Thai fish sauce. [, , , ]
  • Relevance: While structurally different, dimethyl trisulfide is often identified in conjunction with 2-Ethyl-3-methylbutanal when analyzing food aroma profiles, particularly those influenced by Maillard reactions. [, ] Their frequent co-occurrence suggests a relationship in their formation during thermal processing.
Overview

2-Ethyl-3-methylbutanal is a branched aldehyde with the chemical formula C7H14OC_7H_{14}O. It is primarily recognized for its role as a flavor compound in various food products, imparting distinct sensory characteristics. The compound is also known by its Chemical Abstracts Service (CAS) number 26254-92-2 and is classified under aldehydes.

Source and Classification

This compound can be sourced from both natural and synthetic processes. In nature, it can be formed during the degradation of amino acids, particularly through the Strecker degradation pathway. In industrial contexts, it is synthesized from 2-ethyl-3-methylbutanol via catalytic dehydrogenation. The classification of 2-ethyl-3-methylbutanal falls under the category of aliphatic aldehydes, which are characterized by the presence of a carbonyl group (C=OC=O) at the terminal position of a carbon chain.

Synthesis Analysis

Methods

  1. Strecker Degradation: This method involves the reaction of an amino acid with reducing sugars under heat, leading to the formation of 2-ethyl-3-methylbutanal. Enzymes such as α-keto acid decarboxylase play a crucial role in this process.
  2. Catalytic Dehydrogenation: In industrial settings, 2-ethyl-3-methylbutanol undergoes catalytic dehydrogenation using metal catalysts like copper or nickel at elevated temperatures. This process effectively removes hydrogen atoms from the alcohol, yielding the corresponding aldehyde .

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. For instance, temperature, pressure, and catalyst choice are critical parameters that influence the efficiency of the dehydrogenation process.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 114.18 g/mol
  • Density: About 0.81 g/cm³
  • Boiling Point: Approximately 164 °C
  • Melting Point: Not precisely defined due to its volatility but generally exists in liquid form at room temperature.
Chemical Reactions Analysis

Reactions

  1. Oxidation: 2-Ethyl-3-methylbutanal can be oxidized to form 2-ethyl-3-methylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The aldehyde can also undergo reduction to yield 2-ethyl-3-methylbutanol through reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Nucleophilic Addition: It can react with nucleophiles (e.g., Grignard reagents) to form secondary or tertiary alcohols depending on the specific nucleophile used.

Technical Details

These reactions are fundamental in organic synthesis and can be performed under various conditions depending on desired outcomes and product stability.

Mechanism of Action

Process

The mechanism of action for 2-ethyl-3-methylbutanal primarily revolves around its reactivity due to the presence of the carbonyl group. This functional group is susceptible to nucleophilic attack, which facilitates various biochemical interactions.

Data

In biochemical pathways, it acts as a flavor compound that influences sensory perception in food products. Its interactions with enzymes can modulate metabolic pathways, particularly in fermentation processes where flavor development is critical .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic malty aroma

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether.
  • Reactivity: Exhibits typical aldehyde reactivity including oxidation and reduction.

Relevant Data or Analyses

The compound's volatility and reactivity make it significant in flavor chemistry, where its sensory properties are exploited in food formulations.

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products for its malty flavor profile.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biochemical Research: Investigated for its potential roles in metabolic pathways and enzyme interactions .
  4. Flavor Chemistry Studies: Used as a model compound to study flavor formation processes during food production .

Properties

CAS Number

26254-92-2

Product Name

2-Ethyl-3-methylbutanal

IUPAC Name

2-ethyl-3-methylbutanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3

InChI Key

SHGPBDQRELYPLO-UHFFFAOYSA-N

SMILES

CCC(C=O)C(C)C

Canonical SMILES

CCC(C=O)C(C)C

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